molecular formula C20H22FN3O2 B2988058 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile CAS No. 383147-03-3

4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile

Cat. No. B2988058
CAS RN: 383147-03-3
M. Wt: 355.413
InChI Key: DFLPYMOJQOHVCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized through a reaction with 4-(4-fluorophenyl)piperazine under mild conditions . The reaction occurred regioselectively and the product precipitated from the reaction mixture, which facilitated its isolation and purification .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a compound with a similar structure reacted with active methylene derivatives, including malononitrile and ethyl cyanoacetate .

Scientific Research Applications

Anticancer Properties

  • Anticancer Activity in Colorectal Cancer : A derivative of 4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile, specifically 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, has demonstrated significant anticancer activity in colorectal cancer cell lines. This compound induces apoptosis and cell cycle arrest in the sub-G1 phase, modulating the expression of pro- and anti-apoptotic genes, including up-regulation of Bax, caspase-3, -8, and -9, and down-regulation of Bcl-2 (Ahagh et al., 2019).

Antimicrobial Activities

  • Antimicrobial Effects : Certain derivatives of the compound have shown promising antimicrobial activities. One study synthesized novel 1,2,4-Triazole derivatives, which exhibited good to moderate activity against various microorganisms (Bektaş et al., 2007).

Chemical Properties and Synthesis

  • Molecular Structure Analysis : Studies have focused on understanding the molecular structure and synthesis of related compounds. For instance, research on Flunarizinium isonicotinate, a related compound, has provided insights into its molecular conformation and interactions (Kavitha et al., 2014).
  • Synthesis Processes : Investigations into the synthesis processes of related compounds, such as Flunarizine, offer valuable information for the manufacturing and application of these chemicals in various fields (Shakhmaev et al., 2016).

Biological Activities

  • Carbonic Anhydrase Inhibition : Mono Mannich bases derived from this compound, particularly those with a fluorophenyl piperazine moiety, have shown effective inhibition of human carbonic anhydrase I and II isoenzymes, indicating potential utility in medical applications (Tuğrak et al., 2019).

Fluorescent Logic Gates

  • Application in Fluorescent Logic Gates : The compound's derivatives have been used to create fluorescent logic gates, demonstrating their utility in advanced materials science and technology (Gauci & Magri, 2022).

properties

IUPAC Name

4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-3-5-18(6-4-17)24-11-9-23(10-12-24)14-19(25)15-26-20-7-1-16(13-22)2-8-20/h1-8,19,25H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLPYMOJQOHVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile

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